1-Boc-3-piperidone

概述

描述

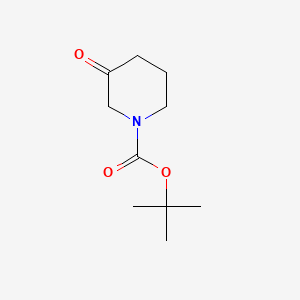

1-Boc-3-piperidone, also known as tert-Butyl 3-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine and is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

准备方法

1-Boc-3-piperidone can be synthesized through various methods. One common approach involves the amination of the prochiral precursor this compound using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . Another method involves the reduction of 1-benzyl-3-piperidone using palladium on carbon under hydrogen pressure, followed by Boc protection . Industrial production methods often focus on optimizing yield and enantiomeric excess, making use of catalytic and enzymatic processes .

化学反应分析

1-Boc-3-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions often yield hydroxyl derivatives, such as 1-Boc-3-hydroxypiperidine.

Substitution: It can undergo nucleophilic substitution reactions, forming various substituted piperidines.

Common reagents used in these reactions include aluminum isopropylate, sodium borohydride, and palladium on carbon . Major products formed from these reactions include chiral amines and hydroxyl derivatives .

科学研究应用

Pharmaceutical Synthesis

1-Boc-3-piperidone serves as a crucial intermediate in the development of pharmaceutical agents. It is particularly significant in the synthesis of:

- Analgesics and Anti-inflammatory Drugs: The compound plays a role in the creation of pain relief medications and treatments for inflammatory conditions. For instance, its derivatives have been explored for their potential therapeutic effects against pain and inflammation .

- Neurotransmitter Modulators: Research indicates that this compound is used in studies related to neurotransmitter systems, aiding in the development of drugs targeting neurological disorders such as depression and schizophrenia .

Organic Synthesis

In organic chemistry, this compound is employed for constructing complex molecules. This application includes:

- Peptide Synthesis: The compound is integral to synthesizing peptide-based drugs, which are gaining importance due to their specificity and reduced side effects compared to traditional small-molecule drugs .

- Chiral Compound Production: Studies have demonstrated that this compound can be transformed into various chiral compounds through enzymatic reactions. For example, immobilized ω-transaminases have been used for the asymmetric synthesis of 3-amino-1-Boc-piperidine from this compound, achieving high yields and enantiomeric excess .

Biocatalytic Applications

Recent advancements in biocatalysis have highlighted the utility of this compound in environmentally friendly synthesis processes:

- Enzymatic Reduction: Research has shown that using Baker's yeast and ketoreductase enzymes can effectively reduce this compound to (S)-1-Boc-3-hydroxypiperidine with high chiral selectivity, offering a cost-effective and sustainable method for producing pharmaceutical intermediates .

Case Study: Biocatalytic Synthesis

A study investigated the use of Baker's yeast for reducing N-1-Boc-3-piperidone. The reaction was monitored over several days, yielding a product with over 90% chiral purity. This method eliminated the need for hazardous reducing agents, showcasing the potential for greener chemistry practices .

Material Science Applications

Beyond pharmaceuticals, this compound is explored in material science:

- Polymer Development: The compound is investigated for creating polymers with enhanced properties. Its ability to modify polymer structures can lead to materials with improved performance in industrial applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-Boc-3-piperidone primarily involves its role as an intermediate in the synthesis of bioactive compounds. It participates in various enzymatic and catalytic reactions, leading to the formation of chiral amines and other derivatives. These compounds often target specific enzymes or receptors in biological systems, contributing to their therapeutic effects .

相似化合物的比较

1-Boc-3-piperidone can be compared with other similar compounds, such as:

1-Boc-4-piperidone: Similar in structure but differs in the position of the carbonyl group.

1-N-Boc-2-piperidone: Another derivative with a different substitution pattern.

1-Benzyl-4-piperidone: Contains a benzyl group instead of a Boc group.

The uniqueness of this compound lies in its specific substitution pattern, which makes it particularly useful in the synthesis of chiral compounds and bioactive molecules .

生物活性

1-Boc-3-piperidone, also known as N-tert-butyloxycarbonyl-3-piperidone, is a compound of significant interest in medicinal chemistry due to its utility as an intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, focusing on its synthesis, enzymatic transformations, and pharmacological implications.

Chemical Structure and Synthesis

This compound has the molecular formula and features a piperidone ring protected by a Boc (tert-butyloxycarbonyl) group. The synthesis of this compound typically involves several steps, including the reduction of 3-hydroxypyridine and subsequent protection of the nitrogen atom . Recent advancements have led to more efficient synthesis methods that minimize environmental impact and improve yield .

Table 1: Summary of Synthesis Methods for this compound

| Method | Yield | Environmental Impact |

|---|---|---|

| Traditional Method | ~40% | High waste generation |

| New Method (as per recent studies) | >80% | Low pollution |

Enzymatic Activity

The biological activity of this compound is often assessed through its conversion to other derivatives using biocatalysis. For instance, the asymmetric reduction of this compound to (S)-N-Boc-3-hydroxypiperidine has been studied extensively. Enzymes such as ketoreductases play a crucial role in this transformation, with studies demonstrating varying efficiencies based on the enzyme source and conditions used .

Table 2: Enzymatic Activity Data for this compound Conversion

| Enzyme Source | Specific Activity (U/g) | Conversion Rate (%) |

|---|---|---|

| Recombinant E. coli (pRSFduet-1-bsgdh-tbadh) | 31.6 | Up to 98.4% in optimized conditions |

| Commercial Ketone Reductase | - | 96.2% in preparative scale |

Biological Implications

The biological implications of this compound are particularly relevant in the context of its derivatives, which exhibit various pharmacological activities. For example, compounds derived from this piperidone have shown potential anti-tuberculosis activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against Mycobacterium tuberculosis strains . The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can significantly alter biological efficacy.

Table 3: Antimicrobial Activity of Piperidinone Derivatives

| Compound Derivative | MIC (µg/mL) against H37Rv | MIC (µg/mL) against Resistant Strain |

|---|---|---|

| Compound A | 0.125 | 8 |

| Compound B | 2 | 4 |

Case Studies

A notable case study involved the use of recombinant enzymes to enhance the production of (S)-N-Boc-3-hydroxypiperidine from this compound. The study demonstrated that optimizing culture conditions significantly improved enzyme activity and substrate conversion rates, achieving a high space-time yield of over .

Another study focused on the cytotoxic effects of piperidinothiosemicarbazones derived from piperidinones, revealing their potential as anti-cancer agents with selectivity towards cancerous cells over non-cancerous cell lines . This highlights the therapeutic promise of compounds related to this compound.

属性

IUPAC Name |

tert-butyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFXIGDBUBXKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373568 | |

| Record name | 1-Boc-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-36-7 | |

| Record name | 1-Boc-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-Boc-3-piperidone of interest in biocatalysis?

A1: this compound serves as a valuable precursor for synthesizing chiral N-heterocyclic molecules, particularly those containing amino groups like 3-aminopiperidine. These chiral amines are crucial building blocks for various bioactive compounds with pharmacological applications []. Utilizing enzymes like ω-transaminases (ω-TAs) allows for the asymmetric synthesis of these valuable chiral amines, making this compound a key substrate in this process.

Q2: How is this compound used with ω-transaminases?

A2: ω-transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, such as this compound. This reaction produces the desired chiral amine, in this case, a specific enantiomer of 3-amino-1-Boc-piperidine []. Researchers are exploring different ω-TAs, like ATA-W12 from Caulobacter sp., which exhibit promising activity and selectivity towards this compound conversion [].

Q3: What are the advantages of using ω-transaminases with this compound for chiral amine synthesis?

A3: Employing ω-transaminases with this compound offers several advantages:

- One-step synthesis: Compared to multi-step chemical synthesis, this enzymatic approach achieves the desired product in a single step [], simplifying the process and potentially reducing costs.

- High enantioselectivity: ω-transaminases can exhibit high selectivity towards producing a specific enantiomer of the target chiral amine, a crucial factor for pharmaceutical applications where only one enantiomer might have the desired biological activity [].

- Sustainable chemistry: This enzymatic method aligns with green chemistry principles as it utilizes milder reaction conditions, avoids harsh chemicals, and often shows high atom economy, making it a more environmentally friendly alternative [].

Q4: What are the challenges in using ω-transaminases with this compound, and how are researchers addressing them?

A4: Despite the advantages, challenges remain in utilizing ω-transaminases effectively. Some ω-TAs might have low activity or stability under industrial conditions. To address this, researchers are:

- Discovering novel enzymes: Screening diverse sources like soil metagenomes has led to the discovery of novel ω-TAs with improved properties, like ATA-W12, which demonstrates high stability at 40 °C [].

- Engineering enzyme properties: Techniques like site-saturation mutagenesis allow for targeted modifications of the enzyme's structure. For example, the Q192G mutation in a ω-TA from Chloroflexi bacterium significantly enhanced its activity towards this compound conversion [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。